2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O7 and its molecular weight is 546.58. The purity is usually 95%.
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Biological Activity
The compound 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule belonging to the quinazoline family. Its intricate structure includes multiple functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structure and Properties
The molecular formula of the compound is C29H30N4O7, with a molecular weight of 534.6 g/mol. The presence of methoxy groups, carbonyls, and a furan moiety indicates diverse interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this one may exhibit significant biological activities, including:
- Antimicrobial Activity : Similar quinazoline derivatives have shown effectiveness against various pathogens.
- Anticancer Properties : The structure suggests potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes has been suggested based on structural analogs.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the quinazoline core and subsequent modifications to introduce the furan and pyrrolidine groups. The synthetic route may vary based on available starting materials and desired yields.
Antimicrobial Activity
A study focusing on 6,7-dimethoxyquinazoline derivatives found that compounds with similar structural features exhibited varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μM against Mycobacterium tuberculosis .
Anticancer Activity
Research has shown that quinazoline derivatives can induce cytotoxicity in cancer cell lines. For instance, in vitro studies using MTT assays indicated that certain derivatives reduced cell viability significantly in K562 (leukemia) and HeLa (cervical carcinoma) cells. The IC50 values were calculated to assess cellular sensitivity to treatment .
Enzyme Inhibition Studies
Inhibitory activity against COX enzymes was evaluated for various quinazoline derivatives. For example, some compounds exhibited weak inhibitory activity against COX-I and moderate activity against COX-II, with IC50 values ranging from 0.52 to 22.25 μM . This suggests potential anti-inflammatory applications.
Comparative Biological Activity Table
Properties
CAS No. |
1223909-65-6 |
---|---|
Molecular Formula |
C29H30N4O7 |
Molecular Weight |
546.58 |
IUPAC Name |
2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C29H30N4O7/c1-38-24-14-22-23(15-25(24)39-2)32(18-26(34)30-16-21-6-5-13-40-21)29(37)33(28(22)36)17-19-7-9-20(10-8-19)27(35)31-11-3-4-12-31/h5-10,13-15H,3-4,11-12,16-18H2,1-2H3,(H,30,34) |
InChI Key |
CXSRWSFPUPRINP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
solubility |
not available |
Origin of Product |
United States |
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